Cas no 89129-66-8 (Methyl 4,4-Difluoro-3-oxobutanoate)

Methyl 4,4-Difluoro-3-oxobutanoate structure
89129-66-8 structure
Product Name:Methyl 4,4-Difluoro-3-oxobutanoate
CAS No:89129-66-8
MF:C5H6F2O3
MW:152.096148967743
MDL:MFCD00039277
CID:61229
PubChem ID:13179258
Update Time:2025-10-29

Methyl 4,4-Difluoro-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • 4,4-Difluoro-3-oxobutyric acid methyl ester
    • Methyl 4,4-difluoro-3-oxobutanoate
    • 89129-66-8
    • FT-0740239
    • Methyl 4,4-difluoro-3-oxobutyrate
    • BB 0261442
    • EN300-112409
    • Methyl-4,4-difluoroacetoacetate (MeDFAA)
    • Methyl-4,4-difluoroacetoacetate
    • J-522677
    • SCHEMBL1366210
    • AMY15560
    • AKOS005063503
    • CS-0458620
    • DTXSID80525024
    • Butanoic acid, 4,4-difluoro-3-oxo-, methyl ester
    • methyl4,4-difluoro-3-oxobutanoate
    • Methyl 4,4-Difluoro-3-oxobutanoate
    • MDL: MFCD00039277
    • Inchi: 1S/C5H6F2O3/c1-10-4(9)2-3(8)5(6)7/h5H,2H2,1H3
    • InChI Key: OHTZSGZMMOMLKA-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)OC)=O)F

Computed Properties

  • Exact Mass: 152.02850037g/mol
  • Monoisotopic Mass: 152.02850037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.4Ų

Methyl 4,4-Difluoro-3-oxobutanoate Pricemore >>

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Additional information on Methyl 4,4-Difluoro-3-oxobutanoate

Methyl 4,4-Difluoro-3-oxobutanoate (CAS No. 89129-66-8): Properties, Applications, and Market Insights

Methyl 4,4-Difluoro-3-oxobutanoate (CAS No. 89129-66-8) is a fluorinated organic compound with significant applications in pharmaceutical synthesis, agrochemicals, and specialty chemicals. This ester derivative, characterized by its difluoro and oxobutanoate functional groups, has garnered attention due to its unique reactivity and versatility in organic transformations. Researchers and industries value this compound for its role as a building block in the synthesis of complex molecules, particularly in drug discovery and material science.

The molecular structure of Methyl 4,4-Difluoro-3-oxobutanoate features a methyl ester group attached to a difluorinated β-keto acid backbone. This combination enhances its reactivity in nucleophilic substitutions and condensation reactions, making it a preferred intermediate in modern synthetic chemistry. The presence of fluorine atoms improves the metabolic stability and bioavailability of derived compounds, a key consideration in pharmaceutical applications.

In recent years, the demand for fluorinated compounds like Methyl 4,4-Difluoro-3-oxobutanoate has surged, driven by trends in green chemistry and sustainable synthesis. Fluorine incorporation often reduces the required dosage of active pharmaceutical ingredients (APIs), aligning with the industry's push toward eco-friendly processes. This compound's role in developing next-generation therapeutics and agrochemicals has positioned it as a critical component in R&D pipelines worldwide.

From a commercial perspective, Methyl 4,4-Difluoro-3-oxobutanoate is supplied by leading chemical manufacturers with high purity grades (>98%), catering to both laboratory-scale and industrial-scale applications. Its stability under standard storage conditions (room temperature, inert atmosphere) and compatibility with common organic solvents enhance its usability across diverse chemical processes. The compound's CAS No. 89129-66-8 serves as a unique identifier in global chemical databases, ensuring traceability and regulatory compliance.

Current research highlights the compound's utility in peptide modification and bioconjugation, areas of high interest in drug development. Its ability to introduce fluorine atoms into target molecules contributes to improved drug efficacy and reduced side effects—a priority in precision medicine. Additionally, the agrochemical sector leverages Methyl 4,4-Difluoro-3-oxobutanoate to develop advanced crop protection agents with enhanced environmental profiles.

For synthetic chemists, handling Methyl 4,4-Difluoro-3-oxobutanoate requires standard safety precautions for organic esters, including proper ventilation and personal protective equipment. While not classified as hazardous under normal conditions, its reactivity warrants careful handling to ensure optimal results in multi-step syntheses. The compound's MSDS provides detailed guidance on storage, handling, and disposal, adhering to international chemical safety standards.

The future outlook for Methyl 4,4-Difluoro-3-oxobutanoate remains positive, with expanding applications in biomaterials and electronic chemicals. As industries prioritize fluorine-containing compounds for their unique properties, this ester's role is expected to grow, particularly in high-value chemical synthesis. Ongoing innovations in catalytic fluorination and process optimization may further enhance its accessibility and cost-effectiveness for large-scale applications.

In summary, Methyl 4,4-Difluoro-3-oxobutanoate (CAS No. 89129-66-8) represents a strategically important compound at the intersection of pharmaceuticals, agrochemicals, and advanced materials. Its well-documented synthetic utility, combined with the growing demand for fluorinated intermediates, ensures its continued relevance in cutting-edge chemical research and industrial applications.

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